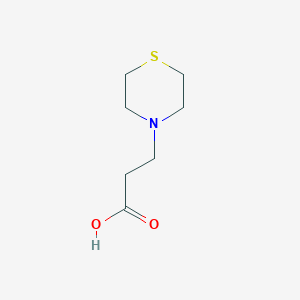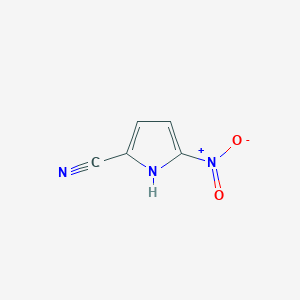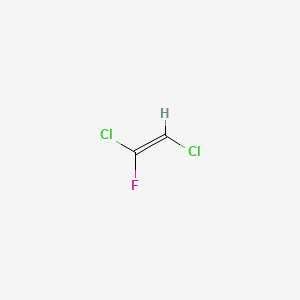
(E)-1,2-dichloro-1-fluoroethene
Overview
Description
(E)-1,2-Dichloro-1-fluoroethene is an organofluorine compound with the molecular formula C2HCl2F It is a type of haloalkene, characterized by the presence of both chlorine and fluorine atoms attached to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-dichloro-1-fluoroethene typically involves the halogenation of ethene derivatives. One common method is the addition of chlorine and fluorine to ethene under controlled conditions. The reaction can be carried out using chlorine gas and hydrogen fluoride in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the halogenation process.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the product. The process typically involves the use of chlorine and fluorine gases, with appropriate safety measures to handle these hazardous materials.
Chemical Reactions Analysis
Types of Reactions: (E)-1,2-Dichloro-1-fluoroethene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The carbon-carbon double bond can participate in addition reactions with hydrogen, halogens, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Often performed in the presence of catalysts like palladium or platinum, under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Formation of compounds like 1,2-dihydroxy-1-fluoroethene or 1,2-diamino-1-fluoroethene.
Addition Reactions: Formation of 1,2-dichloro-1,2-difluoroethane or 1,2-dichloro-1,2-dihydroethene.
Oxidation and Reduction Reactions: Formation of epoxides or alkanes, respectively.
Scientific Research Applications
(E)-1,2-Dichloro-1-fluoroethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into molecules, aiding in the study of halogenated compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1,2-dichloro-1-fluoroethene involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in unique chemical reactions, influencing its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in biological systems, potentially affecting enzyme activity and protein function.
Comparison with Similar Compounds
(E)-1,2-Dichloroethene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
(E)-1,2-Difluoroethene: Contains two fluorine atoms instead of chlorine, leading to different reactivity and applications.
1,1-Dichloro-1-fluoroethane: A saturated analog with different physical and chemical properties.
Uniqueness: (E)-1,2-Dichloro-1-fluoroethene is unique due to the combination of chlorine and fluorine atoms attached to a carbon-carbon double bond. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1,2-dichloro-1-fluoroethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2F/c3-1-2(4)5/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDGFGTYBDRKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861927 | |
| Record name | 1,2-Dichloro-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-58-0 | |
| Record name | Ethene, 1,2-dichloro-1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dichloro-1-fluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,2-dichloro-1-fluoroethylene as described in the provided research?
A1: The provided research papers do not focus on applications of 1,2-dichloro-1-fluoroethylene as a standalone compound. Instead, one of the papers [] describes its use as a co-spinning agent alongside other chlorofluorocarbons in the production of polyolefin fibers through a process called flash spinning. This technique utilizes specific solvent properties to create fibers with unique characteristics.
Q2: Can you elaborate on the structural characterization of 1,2-dichloro-1-fluoroethylene based on the provided research?
A2: One of the papers [] focuses on the vibrational assignment of both cis and trans isomers of 1,2-dichloro-1-fluoroethylene. Although the abstract doesn't provide detailed spectroscopic data, it highlights that the study successfully assigned vibrational modes for both isomers, including deuterated analogs (FC1C[UNK]CC1D). This suggests the study likely employed techniques like infrared and Raman spectroscopy to determine the molecule's vibrational frequencies, which are directly related to its structure and bonding.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



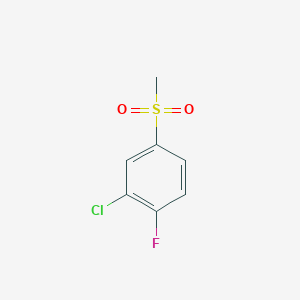
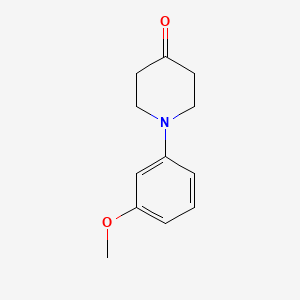
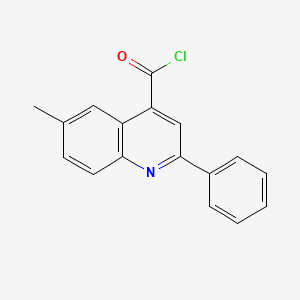
amine](/img/structure/B1359065.png)
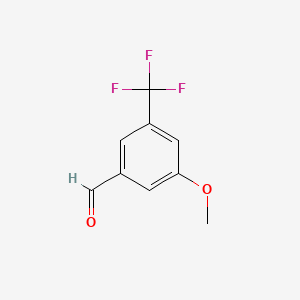
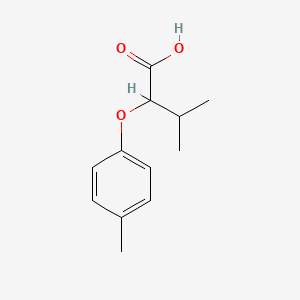
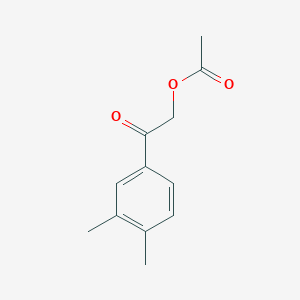
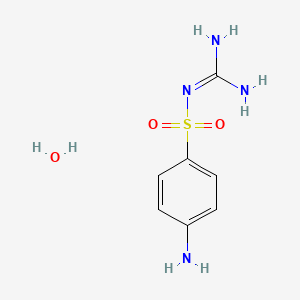
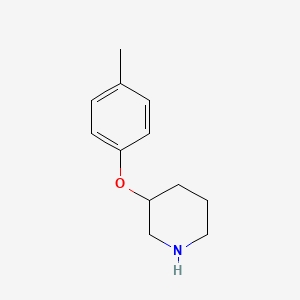
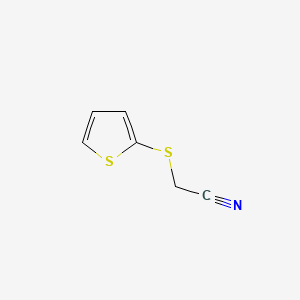
![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)
